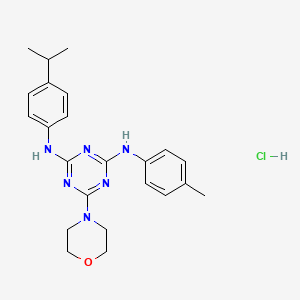

![molecular formula C12H17N3O3 B2549965 tert-Butyl 3-formyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate CAS No. 1211593-03-1](/img/structure/B2549965.png)

tert-Butyl 3-formyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrazole and imidazoazine compounds has been reported using efficient routes. For instance, a novel route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which features a selective Sandmeyer reaction and provides good yields . Additionally, flash vacuum thermolysis has been used to synthesize imidazoazines from tert-butylimines of various heterocyclic aldehydes, including pyrazine derivatives, with excellent yields observed for monocyclic imines . These methods could potentially be adapted for the synthesis of tert-Butyl 3-formyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate.

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, and NMR have been employed to investigate the molecular structure of related compounds. For example, the conformation of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates has been studied using 1H and 13C NMR spectra . Similarly, the molecular structure and vibrational frequencies of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide have been investigated, providing insights into the charge transfer and stability of the molecule . These techniques could be applied to analyze the molecular structure of tert-Butyl 3-formyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate.

Chemical Reactions Analysis

The reactivity of tert-butyl substituted pyrazoles and imidazoazines has been explored in various chemical reactions. For instance, the regioselectivity and reaction media for the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles have been studied, revealing that different conditions can lead to the formation of regioisomeric mixtures . Diastereoselective synthesis of 3-tert-butyl-3,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3,4-diyl dicarboxylates has also been reported, demonstrating the potential for stereoselective reactions involving tert-butyl substituted heterocycles . These findings could inform the chemical reactions analysis of tert-Butyl 3-formyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted heterocycles have been characterized in several studies. For example, the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides has been performed, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids . The first hyperpolarizability and NBO analysis of related compounds have been used to assess their nonlinearity and electron delocalization . These analyses could be relevant to understanding the properties of tert-Butyl 3-formyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : This study describes the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides leading to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale (Iminov et al., 2015).

Reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one : This research investigated the reactivity of certain pyrazolo[5,1-с][1,2,4]triazine derivatives, demonstrating how carboxylic acids chlorides react with amines to form amides (Mironovich & Shcherbinin, 2014).

Tert-ButylIsocyanide in Ugi Reaction : This paper presents the use of tert-butyl amides from UgiMCR of T-BuNC and 5-substituted-1 H-pyrazole-3-carboxylic acids, showing a neighboring-group-assisted cleavage of tert-butylamides (Nikulnikov et al., 2009).

Biological and Pharmacological Applications

Substituted pyrazinecarboxamides : This study discusses the synthesis of amides from substituted pyrazine-2-carboxylic acids and their biological activities, such as anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities (Doležal et al., 2006).

Pyrazole Derivatives as Photosynthetic Electron Transport Inhibitors : This research synthesized and screened new pyrazoles as potential inhibitors of photosynthetic electron transport, finding some compounds with inhibitory properties in the micromolar range (Vicentini et al., 2005).

Synthesis Techniques and Analysis

Synthesis of Heterocyclic Compounds : This paper describes the synthesis of 2-formyl pentose glycals reacting with hydrazines to form various heterocyclic compounds, including pyrazoles (Bari et al., 2004).

Base-Catalyzed Addition of Ketones to Alkynes : This study presents a one-pot synthesis method for 2-pyrazoline-1-carbaldehydes, demonstrating an efficient synthetic pathway (Schmidt et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl 3-formyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)14-4-5-15-9(7-14)6-13-10(15)8-16/h6,8H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAOAXTVSBYBBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2C(=CN=C2C=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-formyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2549882.png)

![4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2549885.png)

![N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2549890.png)

![[3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)thien-2-yl](4-fluorophenyl)methanone](/img/structure/B2549892.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2549893.png)

![N-Ethyl-N-[2-[2-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2549895.png)

![N-(3-chlorophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2549897.png)

![1-[(2-Methoxyphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2549898.png)

![(1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-imidazo[2,1-f]purin-8-yl)-acetic acid](/img/structure/B2549899.png)

![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2549902.png)